1-(4-(Oxetan-3-YL)phenyl)ethanamine
Description
1-(4-(Oxetan-3-YL)phenyl)ethanamine is a small organic compound featuring an ethanamine backbone linked to a phenyl ring substituted with an oxetane moiety at the para position. Key identifiers include:
- CAS Number: 1544892-89-8
- Molecular Formula: C₁₁H₁₅NO (calculated based on structure)
- Synonyms: 1-(Oxetan-3-yl)ethanamine, SCHEMBL14744233
- InChIKey: YXKNHHVCEJACHK-UHFFFAOYSA-N
The oxetane ring confers unique steric and electronic properties, enhancing metabolic stability and bioavailability compared to larger cyclic ethers.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[4-(oxetan-3-yl)phenyl]ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-2-4-10(5-3-9)11-6-13-7-11/h2-5,8,11H,6-7,12H2,1H3 |
InChI Key |
WMPQPHUIQKMBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2COC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Oxetan-3-YL)phenyl)ethanamine typically involves the formation of the oxetane ring followed by its attachment to the phenyl and ethanamine groups. One common method includes the Paternò–Büchi reaction, where a carbonyl compound reacts with an alkene under UV light to form the oxetane ring . Another approach involves the cyclization of diols or halohydrins .
Industrial Production Methods: Industrial production of oxetane derivatives often employs high-yield cyclization reactions and efficient purification techniques. The use of catalysts and optimized reaction conditions ensures scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Oxetan-3-YL)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated or carbonyl-containing products.
Reduction: Ring-opened alcohols or amines.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
1-(4-(Oxetan-3-YL)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with improved properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Oxetan-3-YL)phenyl)ethanamine involves its interaction with molecular targets through the oxetane ring. The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights structural differences and substituent impacts:

*Molecular weight inferred from formula.
Electronic and Steric Effects
- Oxetane vs.
- Halogen Substituents : Fluorine (e.g., ) increases lipophilicity and metabolic resistance, while chlorine (e.g., 1-(4-chlorophenyl)ethanamine ) may enhance binding via hydrophobic interactions.
- Stereochemistry : The (R)-enantiomer of 1-(4-Fluoro-3-methoxyphenyl)ethanamine shows stereospecific interactions in chiral environments, a critical factor in receptor binding .
Physicochemical Properties
Biological Activity
1-(4-(Oxetan-3-YL)phenyl)ethanamine is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
1-(4-(Oxetan-3-YL)phenyl)ethanamine features an oxetane ring attached to a phenyl group, which is further substituted by an ethanamine moiety. The structural formula can be represented as follows:
- IUPAC Name : 1-(4-(Oxetan-3-YL)phenyl)ethanamine
- Molecular Formula : C12H15NO
- Molecular Weight : 203.25 g/mol
Research indicates that the biological activity of 1-(4-(Oxetan-3-YL)phenyl)ethanamine may be attributed to several mechanisms:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. It appears to induce cell cycle arrest and apoptosis in these cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are beneficial in treating diseases characterized by chronic inflammation.
- Neuroprotective Activity : Preliminary studies suggest that 1-(4-(Oxetan-3-YL)phenyl)ethanamine could have neuroprotective effects, potentially making it relevant for neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the following effects of 1-(4-(Oxetan-3-YL)phenyl)ethanamine:
- Cell Cycle Arrest : In human cancer cell lines, treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase. For instance, a study indicated that the percentage of cells in the G0/G1 phase increased from 50.3% in control groups to 71% after treatment .
- Apoptosis Induction : Flow cytometry analysis revealed that exposure to the compound led to an increase in late apoptosis/necrosis markers, suggesting its role in triggering programmed cell death .
Case Studies
Several case studies have highlighted the potential therapeutic applications of 1-(4-(Oxetan-3-YL)phenyl)ethanamine:
- Cancer Treatment : A particular study focused on its effects on colorectal cancer cells (SW480), where it was found to downregulate cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. This downregulation correlated with increased cell cycle arrest and reduced proliferation rates .
- Inflammatory Diseases : Another investigation explored its anti-inflammatory properties by assessing its impact on cytokine production in immune cells, showing promise for conditions such as rheumatoid arthritis and other inflammatory disorders.
Data Table
The following table summarizes key findings from various studies on the biological activity of 1-(4-(Oxetan-3-YL)phenyl)ethanamine:
| Study Focus | Cell Type | Key Findings |
|---|---|---|
| Cell Proliferation | SW480 (Colorectal) | Induces G0/G1 arrest; downregulates CDK4/6 |
| Apoptosis | Various Cancer | Increases late apoptosis markers |
| Anti-inflammatory Effects | Immune Cells | Reduces cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
